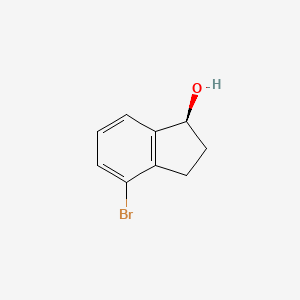

(S)-4-Bromo-2,3-dihydro-1H-inden-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

(1S)-4-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXQQZNOSYBFTN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1O)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 4 Bromo 2,3 Dihydro 1h Inden 1 Ol

Asymmetric Catalytic Reduction Approaches

Asymmetric catalytic reduction is a powerful tool in organic synthesis for the preparation of enantiomerically enriched compounds. For the synthesis of (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol, these approaches focus on the enantioselective reduction of the carbonyl group in 4-Bromo-2,3-dihydro-1H-inden-1-one.

Enantioselective Reduction of 4-Bromo-2,3-dihydro-1H-inden-1-one Precursors

The enantioselective reduction of 4-Bromo-2,3-dihydro-1H-inden-1-one is a key transformation that establishes the chiral center at the C1 position. This can be accomplished using various catalytic systems, including chemical catalysts and biocatalysts.

The Corey-Bakshi-Shibata (CBS) reduction is a widely used and reliable method for the enantioselective reduction of prochiral ketones. figshare.comalfa-chemistry.com This method employs a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, in the presence of a borane source like borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BMS). wikipedia.orgwikipedia.org The CBS catalyst forms a complex with the borane, which then coordinates to the ketone's carbonyl group. This coordination occurs in a sterically controlled manner, directing the hydride transfer from the borane to one face of the carbonyl, thus leading to the formation of a specific enantiomer of the alcohol. alfa-chemistry.com

The mechanism of the CBS reduction involves the formation of a six-membered ring transition state, which accounts for the high enantioselectivity observed. alfa-chemistry.com The predictability of the stereochemical outcome is a significant advantage of this method; the use of an (R)-configured CBS catalyst typically yields the (S)-alcohol, and vice versa. The reaction is generally performed under anhydrous conditions to prevent the decomposition of the borane reagent and the catalyst. organic-chemistry.org

The CBS reduction has been successfully applied to a wide range of ketones, including aromatic, aliphatic, and α,β-unsaturated ketones, often providing high yields and excellent enantiomeric excesses (ee). wikipedia.org For the synthesis of this compound, the use of an (R)-CBS catalyst with a suitable borane source would be the standard approach.

Table 1: Representative Conditions for CBS Reduction of Ketones

| Catalyst | Borane Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (R)-2-Methyl-CBS-oxazaborolidine | BH3•THF | Acetophenone | (S)-1-Phenylethanol | >95% | alfa-chemistry.com |

| (R)-2-Methyl-CBS-oxazaborolidine | BH3•SMe2 | Propiophenone | (S)-1-Phenyl-1-propanol | 96% | researchgate.net |

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for asymmetric synthesis. nih.gov Enzymes, particularly oxidoreductases, can catalyze the reduction of ketones to chiral alcohols with exceptional enantioselectivity and under mild reaction conditions.

The aldo-keto reductase (AKR) superfamily comprises a large group of NAD(P)H-dependent oxidoreductases that are involved in the metabolism of a wide variety of carbonyl-containing compounds. nih.gov These enzymes are known to catalyze the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. nih.gov The active site of AKRs contains a conserved catalytic triad of amino acids (tyrosine, lysine, and aspartic acid or histidine) that facilitates the hydride transfer from the cofactor (NADPH or NADH) to the carbonyl substrate. nih.gov

The stereoselectivity of AKR-catalyzed reductions is often very high, making them attractive biocatalysts for the synthesis of chiral alcohols. nih.gov The substrate scope of AKRs can be broad, and different members of the superfamily may exhibit different substrate specificities and stereopreferences. For the synthesis of this compound, an AKR with the appropriate substrate specificity and stereoselectivity would be required. This could be achieved through screening of known AKRs or through protein engineering to tailor an enzyme for this specific transformation.

Whole-cell biotransformations using fungal cultures are a practical and cost-effective approach for the synthesis of chiral compounds. nih.gov Many fungi possess a diverse array of oxidoreductases that can catalyze the stereoselective reduction of ketones. The use of whole cells circumvents the need for enzyme isolation and purification, and the cofactor regeneration is handled by the cell's own metabolism.

Fungal species from genera such as Aspergillus, Penicillium, Saccharomyces, and Rhodotorula have been shown to be effective in the bioreduction of various ketones. nih.govresearchgate.net The selection of the fungal strain is crucial for achieving high conversion and enantioselectivity. Screening of different fungal cultures is a common strategy to identify a suitable biocatalyst for a specific transformation. The reaction conditions, such as pH, temperature, and substrate concentration, also play a significant role in the outcome of the biotransformation.

For the synthesis of this compound, a screening of various fungal strains would be necessary to identify one that can efficiently reduce 4-Bromo-2,3-dihydro-1H-inden-1-one to the desired (S)-enantiomer with high enantiomeric excess.

Enzymatic Reductions and Biocatalysis for Stereoselective Formation

Stereocontrol Strategies in Formation of the Hydroxyl Group

The key to the successful synthesis of this compound lies in the effective control of the stereochemistry at the newly formed chiral center. The strategies employed for this purpose are inherent to the chosen asymmetric reduction method.

In the case of chiral oxazaborolidine-catalyzed reductions , the stereocontrol is dictated by the chirality of the CBS catalyst. alfa-chemistry.com The catalyst creates a chiral environment around the carbonyl group of the substrate, forcing the borane to deliver the hydride from a specific face. The bulky substituents on the catalyst effectively block one face of the ketone, leading to a highly selective reduction. The predictability of this method allows for the rational selection of the catalyst enantiomer to obtain the desired product enantiomer.

For enzymatic reductions , the stereocontrol is a result of the highly specific three-dimensional structure of the enzyme's active site. nih.gov The substrate binds to the active site in a precise orientation, which is determined by a combination of shape complementarity and specific interactions (e.g., hydrogen bonding, hydrophobic interactions) with the amino acid residues. This precise positioning of the substrate relative to the cofactor (NAD(P)H) ensures that the hydride transfer occurs to only one face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol. The inherent chirality of the enzyme dictates the stereochemical outcome of the reaction.

Table 2: Summary of Stereocontrol Strategies

| Method | Basis of Stereocontrol | Key Factors |

|---|---|---|

| Chiral Oxazaborolidine-Catalyzed Reduction | Chiral catalyst directs hydride delivery | Chirality of the CBS catalyst, steric bulk of catalyst substituents |

| Enzymatic Reduction (AKRs) | Specific enzyme active site geometry | Enzyme's three-dimensional structure, substrate binding orientation |

Kinetic Resolution Techniques

Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. This allows for the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer.

Enzymatic kinetic resolution (EKR) utilizes enzymes as chiral biocatalysts to achieve high enantioselectivity under mild reaction conditions. Lipases are particularly effective for the resolution of racemic alcohols like (±)-4-Bromo-2,3-dihydro-1H-inden-1-ol.

Lipases are hydrolases that catalyze the enantioselective acylation of alcohols in non-aqueous media, a process commonly known as esterification or transesterification. In the kinetic resolution of racemic 4-Bromo-2,3-dihydro-1H-inden-1-ol, one enantiomer is preferentially acylated by the lipase to form an ester, while the other enantiomer remains largely unreacted. This allows for the separation of the resulting ester and the unreacted alcohol, both in enantiomerically enriched forms.

Lipase B from Candida antarctica (CALB) and lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) are among the most efficient and widely used biocatalysts for resolving secondary alcohols. CALB, often immobilized on a support like acrylic resin (e.g., Novozym 435), is renowned for its broad substrate scope and high enantioselectivity. Similarly, Burkholderia cepacia lipase (BCL) is a versatile enzyme for the kinetic resolution of various chiral compounds.

The general reaction involves the racemic indanol, an acyl donor (such as vinyl acetate or ethyl acetate), and the lipase in an organic solvent. The enzyme selectively acylates one enantiomer, typically the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol. The efficiency of the resolution is determined by the conversion percentage and the enantiomeric excess (ee) of both the product and the remaining substrate.

| Enzyme | Acyl Donor | Solvent | Typical Outcome |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | High enantioselectivity (E > 100), yielding (S)-alcohol and (R)-acetate. |

| Burkholderia cepacia Lipase (BCL) | Isopropenyl Acetate | Diisopropyl ether | Good to excellent enantioselectivity for various secondary alcohols. |

This table presents typical conditions for lipase-mediated kinetic resolution of secondary alcohols, based on established literature for similar substrates.

In addition to enzymatic methods, chemical kinetic resolution offers a powerful alternative for resolving racemic alcohols. These methods employ chiral chemical catalysts or reagents to achieve enantioselective transformations.

One notable non-enzymatic method is the silylative kinetic resolution of racemic 1-indanol derivatives. acs.org This approach utilizes a chiral guanidine catalyst, specifically (R,R)-N-(1-(β-naphthyl)ethyl)benzoguanidine, to catalyze the asymmetric silylation of the alcohol with a silylating agent like triphenylchlorosilane. acs.org The catalyst preferentially directs the silylation of one enantiomer, allowing for the separation of the silylated product and the unreacted alcohol with high selectivity. For racemic 1-indanol, this method has been shown to be effective even at low catalyst loadings (0.5 mol %), yielding the silyl ether and the recovered alcohol with high enantiomeric excess. acs.org

Another advanced strategy is dynamic kinetic resolution (DKR), which combines a kinetic resolution step with in situ racemization of the slower-reacting enantiomer. nih.govnih.govacs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Non-enzymatic DKR of secondary alcohols has been achieved using a combination of a chiral acylation catalyst (e.g., a planar-chiral DMAP derivative) and a racemization catalyst (e.g., a ruthenium complex). nih.govnih.gov This dual-catalyst system acylates one enantiomer while continuously racemizing the other, funneling the entire racemic mixture towards a single, enantiopure acylated product. nih.govnih.gov

Enzymatic Kinetic Resolution

Multi-Step Chemical Synthesis Routes

The synthesis of this compound typically begins with the preparation of a racemic precursor, which is then subjected to one of the resolution techniques described above.

The most direct route to racemic 4-Bromo-2,3-dihydro-1H-inden-1-ol starts from the corresponding ketone, 4-Bromo-2,3-dihydro-1H-inden-1-one (also known as 4-bromo-1-indanone). This halogenated indanone is a stable, commercially available solid that serves as a key intermediate. sigmaaldrich.comchemimpex.com

The synthesis involves a straightforward reduction of the ketone functionality. This is typically accomplished using a standard reducing agent, such as sodium borohydride (NaBH₄), in an alcoholic solvent like methanol or ethanol. The reaction proceeds under mild conditions to afford the racemic alcohol, (±)-4-Bromo-2,3-dihydro-1H-inden-1-ol, in high yield. This racemic mixture is the direct substrate for the enzymatic or chemical kinetic resolution procedures used to isolate the desired (S)-enantiomer.

| Starting Material | Reagent(s) | Product |

| 4-Bromo-2,3-dihydro-1H-inden-1-one | Sodium Borohydride (NaBH₄), Methanol | (±)-4-Bromo-2,3-dihydro-1H-inden-1-ol |

The indanol core structure itself can be constructed through various synthetic pathways, with the intramolecular Friedel-Crafts reaction being a cornerstone method for forming the five-membered ring. nih.gov To access the specific precursor for the target molecule, this reaction starts with a suitably substituted acyclic compound.

A common pathway to synthesize 4-bromo-1-indanone (B57769) involves the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid. nih.govchemicalbook.com This process typically involves two steps:

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride. This is commonly achieved by reacting it with thionyl chloride (SOCl₂). chemicalbook.com

Intramolecular Cyclization: The resulting acyl chloride undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemicalbook.com The electrophilic acyl chloride attacks the electron-rich benzene ring at the ortho position to the alkyl chain, leading to ring closure and the formation of the indanone ring system. chemicalbook.com

Alternatively, strong Brønsted acids like trifluoromethanesulfonic acid or polyphosphoric acid can catalyze the direct cyclization of the carboxylic acid, circumventing the need to form the acyl chloride separately. nih.govchemicalbook.com Once 4-bromo-1-indanone is synthesized, it is then reduced and resolved as described previously.

Chemoenzymatic Synthesis Strategies for this compound

The synthesis of the enantiomerically pure this compound is a critical step in the development of various specialized chemical compounds. Chemoenzymatic strategies, which merge the selectivity of biocatalysts with traditional chemical reactions, offer efficient and environmentally benign routes to this chiral alcohol. These methods primarily focus on two approaches: the asymmetric reduction of a prochiral ketone precursor and the kinetic resolution of a racemic alcohol mixture.

Asymmetric Bioreduction of 4-Bromo-1-indanone

One of the most direct methods for producing this compound is the asymmetric reduction of the corresponding prochiral ketone, 4-Bromo-1-indanone. This biotransformation utilizes oxidoreductases, such as alcohol dehydrogenases, which stereoselectively deliver a hydride to the carbonyl group. These enzymes are often employed within whole-cell systems (e.g., bacteria or yeast) which provides the advantage of in-situ regeneration of the required nicotinamide cofactors (NADH or NADPH).

Research on the parent compound, 1-indanone, has demonstrated the viability of this approach. For instance, the lactic acid bacterium Leuconostoc mesenteroides N6 has been used as an effective whole-cell biocatalyst for the asymmetric bioreduction of 1-indanone to produce (S)-1-indanol. nih.gov Optimization of the reaction conditions is crucial for achieving high conversion and enantioselectivity. Key parameters include pH, temperature, incubation time, and agitation speed. nih.gov Under optimized conditions, this method can yield the (S)-enantiomer with high enantiomeric excess (ee) and conversion rates. nih.gov

Similarly, studies on other substituted aromatic ketones, such as 4-bromo-acetophenone, have shown that various microorganisms can effectively catalyze the reduction to the corresponding chiral alcohol. Depending on the microbial strain and its specific enzymes, either the (R) or (S) enantiomer can be obtained with high selectivity. For example, whole cells of Rhodotorula rubra and Rhodotorula minuta have been shown to reduce 4-bromo-acetophenone to the (S)-alcohol with excellent enantiomeric excess (>98%). researchgate.net Another biocatalyst, Enterococcus faecium, has been successfully used for the asymmetric reduction of a different α-haloketone, yielding the (S)-alcohol with 99% ee and 100% conversion. nih.gov These examples strongly suggest that a screening approach using various microbial reductases could identify a suitable biocatalyst for the high-yield, high-enantioselectivity production of this compound from 4-Bromo-1-indanone.

Table 1: Asymmetric Bioreduction of 1-Indanone using Leuconostoc mesenteroides N6

| Parameter | Optimal Value |

|---|---|

| pH | 5.87 |

| Temperature | 35 °C |

| Incubation Period | 50.88 h |

| Agitation Speed | 152.60 rpm |

| Enantiomeric Excess (ee) for (S)-1-indanol | 96.34% |

| Conversion Rate (cr) | 99.42% |

Data sourced from studies on the asymmetric bioreduction of 1-indanone. nih.gov

Lipase-Catalyzed Kinetic Resolution of (±)-4-Bromo-2,3-dihydro-1H-inden-1-ol

An alternative chemoenzymatic route begins with the chemical synthesis of racemic (±)-4-Bromo-2,3-dihydro-1H-inden-1-ol, typically via the reduction of 4-Bromo-1-indanone using a chemical reducing agent like sodium borohydride. researchgate.net Following this, an enzymatic kinetic resolution is employed to separate the enantiomers. This technique relies on a lipase to selectively acylate one of the enantiomers, most commonly the (R)-enantiomer, leaving the desired (S)-alcohol unreacted.

Lipases are widely used for this purpose due to their stability in organic solvents, broad substrate tolerance, and high enantioselectivity. researchgate.net The process involves the racemic alcohol, a lipase, and an acyl donor, such as vinyl acetate, in a suitable organic solvent. The enzyme catalyzes the transfer of the acetyl group to one enantiomer, converting it into an ester. Because the unreacted alcohol and the newly formed ester have different physical properties, they can be easily separated by standard chromatographic methods.

The choice of lipase is critical for the success of the resolution. Commonly used lipases for resolving chiral alcohols include those from Candida antarctica (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens. acs.orgnih.gov Studies on the kinetic resolution of the parent compound, 1-indanol, and structurally similar bromo-aromatic alcohols have achieved excellent results, with enantiomeric excesses often exceeding 99%. acs.orgnih.gov For example, the resolution of a related chiral alcohol intermediate for the drug Ivabradine using Pseudomonas cepacia Lipase (Lipase PS) resulted in the successful isolation of the (S)-alcohol. polimi.it The maximum theoretical yield for the desired enantiomer in a standard kinetic resolution is 50%.

Table 2: Lipase-Catalyzed Kinetic Resolution of 1-(m-bromophenyl)ethanol

| Lipase Source | Conversion | ee of (S)-alcohol | ee of (R)-acetate | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| Candida antarctica (CAL-B) | 50% | >99% | >99% | >200 |

| Pseudomonas cepacia (Amano PS-DI) | 50% | >99% | >99% | >200 |

| Pseudomonas fluorescens | 50% | >99% | >99% | >200 |

Data represents typical results from the kinetic resolution of a structurally similar substrate, demonstrating the effectiveness of various lipases. nih.gov

Stereochemical Assignment and Purity Determination

Methods for Absolute Configuration Determination

The absolute configuration of a chiral molecule like (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol is the definitive spatial arrangement of its atoms. Various analytical techniques are employed to unambiguously assign this configuration.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the absolute stereochemistry of chiral compounds. libretexts.org This method involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays scatter from the electron clouds of the atoms provides detailed information about their precise positions in three-dimensional space, allowing for the construction of a complete molecular structure.

For the related class of 2-bromo-2,3-dihydro-1H-inden-1-ols, X-ray diffraction analysis has been successfully used to establish the absolute configurations of all four possible stereoisomers. figshare.comresearchgate.netx-mol.net The process involves growing a suitable single crystal of the enantiomerically pure compound. The analysis of the diffraction data not only confirms the connectivity of the atoms but also reveals their spatial relationship, definitively assigning the (S) or (R) configuration at the chiral centers. The resulting crystal structure provides precise data on bond lengths, bond angles, and torsion angles. nih.govnih.gov

Table 1: Key Parameters in X-ray Diffraction Analysis

| Parameter | Description | Relevance to Stereochemistry |

|---|---|---|

| Space Group | Describes the symmetry of the crystal lattice. Chiral, enantiomerically pure compounds crystallize in non-centrosymmetric space groups. | The absence of inversion symmetry is a prerequisite for determining absolute configuration. |

| Flack Parameter | A value calculated during structure refinement that indicates the correctness of the assigned absolute configuration. A value near 0 for a given configuration confirms its assignment. | Directly validates the (S) or (R) assignment. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. | Allows for the generation of a 3D model of the molecule, from which the absolute configuration can be visually and computationally confirmed. |

Chemical Derivatization for Stereochemical Elucidation (e.g., Mosher's Acid Derivatization)

Chemical derivatization is a method used to determine the absolute configuration of chiral alcohols and amines by reacting them with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have distinct physical properties, most notably different NMR spectra.

Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or its acid chloride is a common CDA for this purpose. researchgate.net The alcohol, this compound, can be esterified with both (R)- and (S)-MTPA to produce two different diastereomeric Mosher's esters. By analyzing the ¹H NMR spectra of these esters, the absolute configuration of the original alcohol can be determined. The protons in the vicinity of the newly formed chiral center will experience different magnetic environments due to the anisotropy of the phenyl group in the MTPA moiety, leading to observable differences in their chemical shifts (Δδ = δS - δR). For related bromoindanols, derivatization with Mosher's acid has been used to define enantiomeric purities and determine absolute configurations. researchgate.net

Table 2: Mosher's Acid Derivatization Workflow

| Step | Procedure | Purpose |

|---|---|---|

| 1. Reaction | React the this compound separately with (R)-MTPA chloride and (S)-MTPA chloride. | To form two distinct diastereomeric esters. |

| 2. Purification | Purify the resulting diastereomeric esters. | To ensure accurate NMR analysis without impurities. |

| 3. NMR Analysis | Acquire ¹H NMR spectra for both diastereomers. | To observe the chemical shift differences (Δδ) for protons near the stereocenter. |

| 4. Configuration Assignment | Apply Mosher's model, which correlates the sign of Δδ for various protons to the absolute configuration of the original alcohol. | To deduce the (S) configuration of the starting material. |

Spectroscopic Techniques for Stereochemical Assignment (e.g., NOE-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a crucial tool for elucidating the relative stereochemistry of a molecule. wikipedia.org The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are bonded. youtube.com By observing NOE enhancements, one can determine the proximity of different protons within a molecule.

For cyclic systems like the 2,3-dihydro-1H-inden-1-ol framework, NOE experiments (such as 1D NOE difference or 2D NOESY) can establish the cis or trans relationship between substituents. researchgate.netx-mol.net For example, in a related 2-bromo-2,3-dihydro-1H-inden-1-ol, an NOE enhancement between the proton at C1 and the proton at C2 would indicate they are on the same face of the five-membered ring (cis configuration). The absence of such an enhancement would suggest a trans relationship. While NOE primarily gives relative configuration, this information, when combined with data from other methods, can help confirm the absolute configuration. nih.govnih.gov

Enantiomeric Purity Analysis

Enantiomeric purity, often expressed as enantiomeric excess (% ee), is a measure of the predominance of one enantiomer in a mixture. thieme-connect.de It is a critical quality attribute for chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining their purity. nih.govnih.gov The method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.

For the analysis of this compound, a column with a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would likely be effective. nih.gov The separation mechanism involves various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 3: Typical Parameters for Chiral HPLC Analysis

| Parameter | Description | Example Condition |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral material packed into the column that enables enantiomeric separation. | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | The solvent system that carries the analyte through the column. | n-Hexane/Isopropanol (B130326) mixture |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min |

| Detection | The method used to detect the analyte as it elutes from the column. | UV detector at a specific wavelength (e.g., 254 nm) |

| Enantiomeric Excess (% ee) | Calculated as [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100. | A value of >99% indicates high enantiomeric purity. |

Gas Chromatography (GC) on Chiral Stationary Phases

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for separating and quantifying enantiomers, particularly for volatile and thermally stable compounds. gcms.czresearchgate.net Similar to chiral HPLC, the separation is based on the differential interaction between the enantiomers and the CSP.

For the analysis of this compound, it may be necessary to first derivatize the hydroxyl group (e.g., by acylation or silylation) to increase its volatility and thermal stability. The derivatized compound is then injected into the GC, which is equipped with a capillary column coated with a CSP. Cyclodextrin derivatives are commonly used as CSPs in gas chromatography. researchgate.netnih.gov The enantiomers are separated based on their differing affinities for the CSP, and their relative amounts are determined by integrating the peak areas from the resulting chromatogram. nih.gov

Optical Rotation of this compound Remains Undocumented in Publicly Accessible Scientific Literature

Despite a thorough search of scientific databases and chemical literature, specific optical rotation measurements for the chiral compound this compound could not be located. This includes detailed research findings and data tables outlining the specific rotation, solvent, concentration, temperature, and wavelength used for its determination.

Optical rotation is a critical measure for characterizing chiral molecules, confirming the stereochemical assignment, and determining the enantiomeric purity of a sample. The measurement, carried out using a polarimeter, quantifies the extent to which a chiral compound rotates the plane of polarized light. This value, known as the specific rotation, is a characteristic physical property of a particular enantiomer under defined experimental conditions.

For this compound, the absence of this data in publicly available resources suggests that either the measurement has not been performed, or the results have not been published in the reviewed literature. While information on the synthesis and general properties of related bromo-indanol derivatives is available, the specific chiroptical properties of the (S)-enantiomer remain uncharacterized in the accessible scientific domain.

The determination of optical rotation is a standard procedure in the synthesis and analysis of enantiomerically pure compounds. It is a fundamental tool for quality control and for ensuring the desired stereochemistry of a molecule, which is often crucial in fields such as medicinal chemistry and materials science. The lack of this specific data point for this compound highlights a gap in the complete characterization of this particular chemical entity.

Further research, potentially involving the original synthesis and purification of the (S)-enantiomer followed by polarimetric analysis, would be required to establish this important physicochemical property. Without such experimental data, a key aspect of the compound's stereochemical identity remains undefined.

Reactivity and Derivatization Chemistry of S 4 Bromo 2,3 Dihydro 1h Inden 1 Ol

Transformations at the Hydroxyl Group

The secondary hydroxyl group in (S)-4-bromo-2,3-dihydro-1H-inden-1-ol is a primary site for various chemical modifications, including esterification, etherification, and oxidation. These transformations are fundamental in synthetic organic chemistry for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Esterification Reactions

Esterification of the hydroxyl group is a common strategy to introduce a variety of acyl groups. This transformation can be accomplished using several standard methods, such as reaction with carboxylic acids under acidic catalysis (e.g., Fischer esterification), or more commonly, with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl).

These reactions are generally high-yielding and proceed under mild conditions, preserving the stereochemistry at the C1 position. The resulting esters are valuable intermediates in medicinal chemistry and materials science. ontosight.ai

Table 1: Examples of Esterification Reactions

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl chloride | Pyridine | Dichloromethane | (S)-4-bromo-2,3-dihydro-1H-inden-1-yl acetate |

| Benzoyl chloride | Triethylamine | Tetrahydrofuran (B95107) | (S)-4-bromo-2,3-dihydro-1H-inden-1-yl benzoate |

Etherification Reactions

The conversion of the alcohol to an ether introduces an alkoxy substituent, which can alter the molecule's steric and electronic properties. The Williamson ether synthesis is a classic and widely used method for this purpose. It involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

The choice of base and solvent is critical to ensure efficient deprotonation and subsequent substitution. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed to facilitate the reaction.

Table 2: Examples of Etherification Reactions

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | Sodium hydride | THF | (S)-4-bromo-1-methoxy-2,3-dihydro-1H-indene |

| Benzyl bromide | Potassium tert-butoxide | DMF | (S)-1-(benzyloxy)-4-bromo-2,3-dihydro-1H-indene |

Oxidation Reactions to Ketones

Oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-1-one. nih.gov This transformation is a key step in the synthesis of many derivatives, as the resulting ketone provides a new reactive site for further functionalization, such as nucleophilic additions or condensations.

A wide array of oxidizing agents can be employed for this purpose. organic-chemistry.org Mild, selective reagents are often preferred to avoid over-oxidation or side reactions involving other parts of the molecule. Common choices include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or reagents based on dimethyl sulfoxide (B87167) (DMSO), such as in the Swern or Moffatt oxidations. Another effective method is the use of 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. organic-chemistry.org Secondary alcohols are typically oxidized efficiently to ketones. libretexts.org

Table 3: Common Reagents for Oxidation to Ketone

| Reagent/System | Typical Conditions | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, Room temp. | 4-bromo-2,3-dihydro-1H-inden-1-one |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane, -78 °C to Room temp. | 4-bromo-2,3-dihydro-1H-inden-1-one |

Reactions Involving the Bromine Substituent

The aryl bromide moiety is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. Nucleophilic aromatic substitution is another, though less common, potential pathway for derivatization.

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kumada)

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The bromine atom at the C4 position of the indanol scaffold serves as an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org This reaction is one of the most widely used methods for constructing biaryl structures due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. fishersci.co.uktcichemicals.com The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Kumada coupling reaction utilizes a Grignard reagent (organomagnesium halide) as the organometallic coupling partner, typically with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This was one of the first catalytic cross-coupling methods developed. wikipedia.org While Grignard reagents are highly reactive, which can limit functional group compatibility, the Kumada coupling is highly efficient for creating C-C bonds. organic-chemistry.org The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Table 4: Examples of Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst | Base | Product Example |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | (S)-4-phenyl-2,3-dihydro-1H-inden-1-ol |

| Suzuki-Miyaura | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | (S)-4-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-ol |

| Kumada | Phenylmagnesium bromide | NiCl₂(dppe) | - | (S)-4-phenyl-2,3-dihydro-1H-inden-1-ol |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho and/or para to the leaving group (in this case, the bromine atom). libretexts.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.org

In the case of this compound, the indane ring system lacks strong activating EWGs ortho or para to the bromine substituent. The fused aliphatic ring and the hydroxyl group are not sufficiently electron-withdrawing to facilitate the formation of the stabilized anionic intermediate required for the SNAr mechanism under standard conditions. Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution. Forcing conditions (high temperatures and pressures) or the use of very strong nucleophiles might lead to other reaction pathways, such as elimination-addition (benzyne mechanism), rather than a direct SNAr displacement.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful organometallic reaction used to convert aryl halides into highly reactive aryllithium species. This transformation is particularly effective for bromoarenes, proceeding rapidly at low temperatures. In the case of this compound, the presence of an acidic hydroxyl proton necessitates careful selection of reaction conditions.

The reaction typically requires at least two equivalents of an alkyllithium reagent, such as n-butyllithium (n-BuLi). The first equivalent acts as a base, deprotonating the alcohol to form a lithium alkoxide. This initial acid-base reaction is crucial to prevent the alkyllithium from being quenched non-productively. The second equivalent then participates in the lithium-bromine exchange at the C4 position, generating the corresponding 4-lithio-inden-1-olate intermediate. This transient aryllithium species is a potent nucleophile and can be trapped with various electrophiles to introduce new functional groups at the C4 position of the indane ring.

Patents describing synthetic routes utilizing this compound confirm the application of n-butyllithium to facilitate such transformations, highlighting its utility in generating functionalized indane derivatives. google.com

Table 1: Reagents for Lithium-Halogen Exchange

| Reagent | Role | Stoichiometry (min.) |

|---|---|---|

| n-Butyllithium (n-BuLi) | Deprotonation (Base) | 1 equivalent |

Electrophilic Aromatic Substitution on the Indane Ring

While the bromine atom at the C4 position is a versatile handle for cross-coupling and metal-halogen exchange reactions, the aromatic ring of the indane core can also undergo substitution. The precursor, 4-bromo-2,3-dihydro-1H-inden-1-one, serves as a relevant substrate for studying these transformations, as the electronic properties of the aromatic ring are comparable.

One documented example of substitution on this ring system is palladium-catalyzed cyanation. Treatment of 4-bromo-2,3-dihydro-1H-inden-1-one with a cyanide source, such as dicyanozinc, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), results in the displacement of the bromine atom to yield 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile. google.com Although this is a transition-metal-catalyzed reaction rather than a classic electrophilic aromatic substitution (EAS), it achieves a net substitution on the aromatic ring.

In traditional EAS reactions, such as nitration or Friedel-Crafts acylation, the regiochemical outcome would be dictated by the directing effects of the existing substituents. The bromo group is a deactivating but ortho-, para-director, while the fused alkyl ring portion is weakly activating and also directs ortho and para. In this specific substitution pattern, the positions ortho (C5) and para (C7) to the alkyl moiety are potential sites for substitution. However, specific studies detailing classic EAS reactions on this compound are not extensively documented in the literature.

Table 2: Example of Aromatic Substitution on a 4-Bromoindanone Substrate

| Reaction | Substrate | Reagents | Product |

|---|

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. These calculations can determine stable molecular structures, electron distribution, and spectroscopic characteristics, offering a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. numberanalytics.comnih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol, DFT calculations can predict key structural parameters.

DFT calculations would begin by constructing an initial model of the molecule. The theory is then applied to find the lowest energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles until a stable state is reached. researchgate.net This process yields precise data on the geometry of both the fused ring system and the stereocenter. Computational studies on related indanol structures have successfully used DFT to determine stable conformations. mdpi.com

Key parameters determined by DFT for this compound would include:

| Parameter | Description |

| Bond Lengths | The equilibrium distances between bonded atoms (e.g., C-C, C-O, C-Br, C-H). |

| Bond Angles | The angles formed by three connected atoms, defining the molecule's shape. |

| Dihedral Angles | The rotational angles between four atoms, which describe the conformation of the five-membered ring. |

| Total Energy | The calculated energy of the optimized structure, indicating its stability. |

These calculations provide a foundational understanding of the molecule's static structure, which is essential for interpreting its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commsu.edu The characteristics of these orbitals are fundamental to understanding a molecule's chemical reactivity and its electronic properties. nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in electron donation and acceptance during a chemical reaction. The analysis of other halogenated aromatic compounds has shown that such calculations are crucial for predicting reactivity. mdpi.com

Information derived from HOMO-LUMO analysis:

| Parameter | Significance |

| HOMO Energy | Related to the ionization potential; a higher energy indicates a better electron donor. |

| LUMO Energy | Related to the electron affinity; a lower energy indicates a better electron acceptor. |

| Energy Gap (ΔE) | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It provides a localized, intuitive picture of chemical bonds that aligns well with Lewis structures. researchgate.net NBO analysis translates the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals representing bonds, lone pairs, and core electrons.

For this compound, NBO analysis can quantify the stability arising from electron delocalization between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, known as hyperconjugation, are key to understanding the molecule's stability and the influence of its substituent groups (the bromo and hydroxyl groups). The analysis calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction, with higher E(2) values indicating stronger interactions. nih.gov

Key insights from NBO analysis:

| Interaction Type | Description |

| Intramolecular Charge Transfer | Quantifies the movement of electron density from one part of the molecule to another. |

| Hyperconjugative Interactions | Describes stabilizing interactions, such as the delocalization of electron density from a C-H bond to an empty orbital. |

| Hybridization of Orbitals | Determines the s and p character of atomic orbitals involved in bonding. |

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. It allows researchers to map out the energy landscape of a reaction, identifying the most likely pathways and the structures of transient species like transition states.

By modeling the interaction of this compound with various reagents, computational methods can elucidate detailed reaction mechanisms. This involves calculating the potential energy surface for a given reaction, which maps the energy of the system as the reactants are converted into products.

A critical part of this process is locating the transition state , which is the highest energy point along the reaction coordinate. mdpi.com The structure of the transition state provides crucial information about the bonding changes that occur during the reaction. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is most likely to occur. For example, modeling the substitution or elimination reactions involving the bromo or hydroxyl groups on the indenol core would reveal the energetic favorability of different mechanistic routes.

Since this compound is a chiral molecule, understanding the stereoselectivity of its reactions is crucial. Asymmetric transformations are reactions that preferentially produce one stereoisomer over another. Computational modeling can provide profound insights into the origins of this selectivity.

To understand stereoselectivity, chemists model the transition states leading to the different possible stereoisomeric products (e.g., R vs. S or cis vs. trans). The stereochemical outcome of the reaction is determined by the relative energies of these competing transition states. The product corresponding to the lower energy transition state will be formed in greater abundance. nih.gov

For reactions involving this compound, computational studies can model how chiral catalysts or reagents interact with the substrate. By analyzing the non-covalent interactions (such as hydrogen bonds or steric repulsion) in the different transition state models, researchers can explain why a particular stereoisomer is the major product. These insights are essential for designing new and more effective stereoselective syntheses. numberanalytics.com

Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring relationships through spin-spin coupling. The structure of this compound contains eight unique proton signals. The aromatic region would display signals for the three protons on the brominated benzene ring. The aliphatic protons of the five-membered ring and the hydroxyl proton would appear in the upfield region. The benzylic proton attached to the same carbon as the hydroxyl group (C1-H) is expected to be a triplet due to coupling with the two adjacent C2 protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The target molecule is expected to show nine distinct signals, corresponding to each of its nine carbon atoms. The carbon atom bonded to the electronegative hydroxyl group (C1) would appear in the 65-80 ppm range, while the aromatic carbons would resonate between 110-150 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons (e.g., C1-H with C2-H₂ and C2-H₂ with C3-H₂). Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign each proton signal to its directly attached carbon and to map long-range (2-3 bond) H-C correlations, respectively. For stereochemical confirmation, Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space proximity between protons, helping to confirm the conformation of the five-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1-CH(OH) | 5.1 - 5.3 | t | 75 - 80 |

| 2-CH₂ | 1.9 - 2.1 (diast.)2.4 - 2.6 (diast.) | m | 30 - 35 |

| 3-CH₂ | 2.8 - 3.03.1 - 3.3 | m | 38 - 43 |

| 4-C(Br) | - | - | 120 - 125 |

| 5-CH | 7.2 - 7.4 | d | 128 - 132 |

| 6-CH | 7.1 - 7.3 | t | 125 - 129 |

| 7-CH | 7.4 - 7.6 | d | 129 - 133 |

| 3a-C | - | - | 142 - 146 |

| 7a-C | - | - | 144 - 148 |

| OH | Variable (broad) | s | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS, CI-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and elucidating its structure through fragmentation patterns.

Molecular Ion Peak: A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M and M+2). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). For C₉H₉BrO, the molecular ion peaks are expected at m/z 212 (for ⁷⁹Br) and 214 (for ⁸¹Br).

Fragmentation Analysis: Under ionization conditions (e.g., Electron Ionization, EI), the molecular ion undergoes fragmentation. Common fragmentation pathways for this molecule would include the loss of a water molecule (H₂O) from the alcohol, leading to peaks at m/z 194 and 196. Another likely fragmentation is the loss of the bromine radical (•Br), resulting in a fragment at m/z 133.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-MS (Electrospray Ionization) coupled with a high-resolution analyzer (e.g., Orbitrap or TOF) can determine the mass of the molecular ion with very high precision. This allows for the unambiguous determination of the elemental formula (C₉H₉BrO), distinguishing it from other potential structures with the same nominal mass.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]+• | [C₉H₉BrO]+• | 212/214 |

| [M-H₂O]+• | [C₉H₇Br]+• | 194/196 |

| [M-Br]+ | [C₉H₉O]+ | 133 |

| [M-H₂O-Br]+ | [C₉H₇]+ | 115 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit several characteristic absorption bands. The most prominent of these is the broad absorption band for the O-H stretching vibration of the alcohol group, typically appearing in the region of 3200-3600 cm⁻¹. Other key absorptions include those for the aromatic and aliphatic C-H stretches, aromatic C=C bond vibrations, and the C-Br stretch.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Alcohol (C-O) | Stretching | 1050 - 1200 | Strong |

| Aryl Halide (C-Br) | Stretching | 550 - 750 | Medium to Strong |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the compound's connectivity and conformation.

For a chiral, enantiomerically pure compound like this compound, X-ray crystallography serves a crucial dual purpose. Beyond confirming the molecular structure, it can be used to determine the absolute configuration. The presence of the relatively heavy bromine atom is advantageous for this purpose. mit.edu Bromine atoms scatter X-rays anomalously, meaning the scattering intensity is dependent on the direction of the X-ray beam relative to the crystal lattice. mit.edu By carefully analyzing these subtle differences in scattering (known as Bijvoet pairs), the true, absolute spatial arrangement of the atoms can be determined, confirming the stereocenter at C1 has the (S) configuration. springernature.com

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org Since only chiral molecules can exhibit a CD signal, this technique is uniquely suited for the study of this compound.

The CD spectrum is a plot of this differential absorption versus wavelength and serves as a unique spectroscopic fingerprint for a specific enantiomer. The spectrum of the (S)-enantiomer will be a mirror image of the spectrum of its corresponding (R)-enantiomer. This makes CD spectroscopy a powerful tool for confirming the enantiomeric identity and assessing the enantiomeric purity of a sample.

Furthermore, the absolute configuration can be determined by comparing the experimentally measured CD spectrum with a spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). A match between the experimental and the calculated spectrum for the (S) configuration provides strong, independent evidence for the assignment of the absolute stereochemistry. acs.org

Applications of S 4 Bromo 2,3 Dihydro 1h Inden 1 Ol As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Scaffolds

(S)-4-Bromo-2,3-dihydro-1H-inden-1-ol, and its precursor 4-bromo-1-indanone (B57769), are recognized as valuable intermediates in the synthesis of various bioactive molecules. The indane framework is a common structural motif in a range of pharmacologically active compounds. chemimpex.com The strategic placement of the bromine atom and the chiral hydroxyl group on the this compound molecule allows for sequential and site-selective modifications, enabling the construction of complex polycyclic and heterocyclic systems.

The reactivity of the bromine atom facilitates the introduction of diverse functional groups through cross-coupling reactions, while the hydroxyl group can be used to direct further stereoselective transformations or to introduce other functionalities. This dual reactivity is instrumental in building molecular complexity from a relatively simple and well-defined starting material.

Precursor for Chiral Ligands and Catalysts in Asymmetric Synthesis

A significant application of indane-derived chiral molecules lies in the field of asymmetric catalysis, where they serve as backbones for chiral ligands. Aminoindanol-derived bis(oxazoline) ligands, often referred to as inda(box) ligands, are particularly effective in a wide array of metal-catalyzed asymmetric transformations. nih.gov The synthesis of these highly sought-after ligands often begins with precursors that possess the core indane structure with defined stereochemistry.

While many syntheses of inda(box) ligands start from the corresponding aminoindanol, this compound represents a key potential precursor. The hydroxyl group can be converted to an amino group with retention or inversion of configuration, and the bromine atom provides a handle for further modification of the aromatic ring. This late-stage functionalization allows for the synthesis of a library of structurally diverse ligands, which can be screened for optimal performance in various asymmetric reactions. nih.gov The ability to fine-tune the steric and electronic properties of the ligand through modifications at the 4-position is crucial for achieving high levels of enantioselectivity in catalysis.

Below is a table summarizing the types of chiral ligands that can be conceptually derived from indane scaffolds and their applications in asymmetric synthesis.

| Ligand Class | Metal | Asymmetric Reaction |

| Bis(oxazoline) (BOX) | Copper, Zinc | Friedel-Crafts Alkylation |

| Phosphine-Oxazoline | Iridium, Rhodium | Asymmetric Hydrogenation |

| Diamine | Ruthenium | Asymmetric Transfer Hydrogenation |

| Salen | Cobalt, Chromium | Asymmetric Epoxidation |

Building Block for Functional Materials (Non-biological applications)

The indane-1,3-dione scaffold, which can be synthesized from indane precursors, is a known electron acceptor used in the design of dyes for solar cell applications, photoinitiators for polymerization, and chromophores for nonlinear optical (NLO) applications. nih.gov The presence of a bromine atom on the aromatic ring of this compound offers a synthetic entry point to introduce and tune the electronic properties of such functional materials.

Through cross-coupling reactions, various aromatic and heteroaromatic moieties can be appended at the 4-position, thereby influencing the photophysical and electronic characteristics of the resulting materials. The inherent chirality of the starting material can also be exploited to create chiral functional materials with unique optical or electronic properties.

Synthesis of Indane-Based Analogues and Derivatives with Defined Stereochemistry

The defined stereochemistry of this compound makes it an excellent starting point for the synthesis of a wide range of indane-based analogues and derivatives with controlled stereochemistry. The hydroxyl and bromo groups can be independently or concertedly manipulated to introduce new stereocenters and functional groups with high levels of stereocontrol.

For instance, the hydroxyl group can be oxidized to the corresponding ketone, 4-bromo-1-indanone, which is a versatile intermediate for further synthetic elaborations. chemimpex.comsigmaaldrich.com Alternatively, the hydroxyl group can be used to direct diastereoselective reactions on the adjacent five-membered ring. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of substituted indane derivatives. nih.gov

The following table outlines some of the key transformations that can be performed on the functional groups of this compound to generate diverse indane derivatives.

| Functional Group | Reaction Type | Resulting Functionality |

| Hydroxyl | Oxidation | Ketone |

| Hydroxyl | Substitution (e.g., Mitsunobu) | Amine, Ether, Ester |

| Bromine | Suzuki Coupling | Aryl, Heteroaryl |

| Bromine | Sonogashira Coupling | Alkynyl |

| Bromine | Buchwald-Hartwig Amination | Amine |

| Bromine | Heck Coupling | Alkene |

These transformations, often proceeding with high stereochemical fidelity, underscore the utility of this compound as a foundational building block in modern stereoselective synthesis.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The conventional synthesis of (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol typically involves the asymmetric reduction of the prochiral ketone, 4-bromo-2,3-dihydro-1H-inden-1-one. While effective, these methods often rely on stoichiometric amounts of chiral reducing agents or expensive metal catalysts, which can generate significant waste and pose environmental concerns. Future research is imperative to develop more sustainable and efficient synthetic protocols.

A primary challenge is the replacement of traditional reducing agents with catalytic systems that are both highly enantioselective and recyclable. Promising directions include:

Biocatalysis: The use of whole-cell systems or isolated enzymes, such as alcohol dehydrogenases (ADHs), offers a green alternative. nih.govnih.gov These biocatalytic reductions can be performed in aqueous media under mild conditions, often with excellent enantioselectivity and minimal waste. nih.gov Future work should focus on identifying or engineering robust enzymes that are highly active towards the specific 4-bromo-1-indanone (B57769) substrate and developing efficient cofactor regeneration systems to improve process viability on an industrial scale. nih.gov

Catalytic Transfer Hydrogenation: This method uses inexpensive and readily available hydrogen donors, such as isopropanol (B130326) or formic acid, in place of hazardous dihydrogen gas or metal hydrides. The development of novel, highly efficient chiral transition metal catalysts (e.g., based on Ruthenium or Iridium) that can facilitate this transformation with low catalyst loadings and high turnover numbers is a key research goal.

The overarching aim is to design synthetic routes with improved atom economy, reduced environmental impact, and lower production costs, making this valuable chiral building block more accessible for broader applications.

Exploration of Novel Reactivity and Catalytic Applications

The unique bifunctional nature of this compound—possessing both a chiral hydroxyl group and a synthetically versatile aryl bromide—opens up extensive possibilities for its use in asymmetric synthesis. Future research should vigorously explore its potential as a precursor to novel chiral ligands and catalysts.

The chiral indanol framework is a well-established scaffold in asymmetric catalysis. rsc.orgnih.gov By leveraging this existing knowledge, this compound can serve as a platform for creating a new generation of ligands. The bromine atom acts as a convenient handle for introducing various phosphine, amine, or other coordinating groups via cross-coupling reactions. This approach allows for systematic tuning of the ligand's steric and electronic properties to optimize performance in specific catalytic transformations.

Potential applications for ligands derived from this compound include:

Asymmetric hydrogenation and transfer hydrogenation.

Enantioselective C-C bond-forming reactions, such as diethylzinc (B1219324) additions to aldehydes. rsc.org

Palladium-catalyzed asymmetric allylic alkylations.

Advanced Computational Studies for Property Prediction and Reaction Design

Computational chemistry offers powerful tools to accelerate the development and application of this compound and its derivatives. Density Functional Theory (DFT) and other in silico methods can provide deep insights into molecular structure, reactivity, and the mechanisms of catalyzed reactions, thereby guiding experimental efforts and minimizing trial-and-error synthesis. nih.govresearchgate.net

Future computational research should focus on several key areas:

Conformational Analysis: Detailed studies of the conformational landscape of the indanol and its derivatives can help understand how its three-dimensional structure influences its role as a ligand or catalyst. rsc.orgresearchgate.net

Mechanism and Stereoselectivity Studies: For reactions employing catalysts derived from this scaffold, DFT calculations can be used to model transition states and elucidate the origins of enantioselectivity. nih.govrsc.org This understanding is crucial for rationally designing more effective catalysts.

Property Prediction: Computational methods can predict key physical and chemical properties, including spectroscopic signatures (NMR, IR), which can aid in the characterization of new derivatives. researchgate.net

Molecular Docking: If derivatives are being explored for biological applications, molecular docking studies can predict binding affinities and modes of interaction with target proteins, such as enzymes or receptors. nih.govnih.govthesciencein.org This can help prioritize synthetic targets for potential therapeutic agents.

By integrating computational modeling with experimental work, researchers can establish robust structure-activity relationships and design novel molecules with tailored properties more efficiently.

Expanding the Scope of Derivatization for Diverse Molecular Architectures

The true value of this compound lies in its capacity as a versatile scaffold for building a wide array of complex molecular structures. The presence of two distinct functional groups—the alcohol and the aryl bromide—allows for orthogonal chemical modifications, providing access to a rich chemical space.

Future research will undoubtedly focus on exploiting this dual functionality:

Derivatization of the Hydroxyl Group: The secondary alcohol can be readily converted into ethers, esters, or used to form heterocyclic rings. sigmaaldrich.comresearchgate.netresearchgate.net It can also be oxidized to the corresponding ketone or substituted via nucleophilic substitution reactions, further expanding the range of accessible structures.

Functionalization via the Bromo Group: The bromine atom is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. mdpi.comnih.govmdpi.comnih.gov This enables the introduction of a vast range of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, as well as amine and ether linkages. A recent study demonstrated the successful late-stage diversification of bromo-substituted aminoindanol-derived ligands using such cross-coupling methods, highlighting the feasibility of this strategy. nih.gov

By combining modifications at both sites, a combinatorial approach can be employed to generate large libraries of structurally diverse, chiral molecules. These new molecular architectures could find applications as new chiral ligands, advanced materials, or as probes for biological systems. nih.gov

常见问题

Basic: What synthetic routes are available for preparing enantiomerically pure (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol?

Answer:

Enantioselective synthesis often involves enzymatic resolution. For example, Burkholderia cepacia lipase has been used to resolve racemic mixtures of halo-2,3-dihydro-1H-inden-1-ols via acylation in methyl tert-butyl ether (MTBE) with vinyl acetate . The reaction is monitored by TLC and NMR until ~50% conversion, isolating the (S)-enantiomer with high enantiomeric excess (ee). Alternatively, chiral chromatography using polysaccharide-based columns (e.g., Chiralpak® IA/IB) can separate enantiomers post-synthesis.

Basic: How can the stereochemical configuration of this compound be confirmed experimentally?

Answer:

X-ray crystallography is the gold standard. Programs like SHELXL refine crystal structures to determine absolute configuration . For example, derivatives of 2,3-dihydro-1H-inden-1-one alcohols have been structurally characterized via ORTEP-3 for Windows, which visualizes thermal ellipsoids and validates stereochemistry . If crystallization fails, electronic circular dichroism (ECD) combined with density functional theory (DFT) calculations can correlate experimental spectra with predicted (S)-configuration .

Advanced: What contradictions exist in the literature regarding the stereochemistry of halo-2,3-dihydro-1H-inden-1-ols, and how can these be resolved?

Answer:

Discrepancies arise from misassignment of NMR signals or improper crystallographic refinement. For instance, early studies misconfigured this compound due to overlapping NOE signals in crowded regions . To resolve this:

- Re-analyze nuclear Overhauser effect (NOE) correlations at high field strength (e.g., 600 MHz NMR).

- Cross-validate with independent methods (e.g., Mosher ester analysis or X-ray anomalous dispersion) .

- Re-refine crystallographic data using SHELXL with updated scattering factors .

Advanced: How does the bromine substituent at the 4-position influence the reactivity of this compound in cross-coupling reactions?

Answer:

The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, 4-bromo-2,3-dihydro-1H-inden-1-one (a precursor) undergoes palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives . Key considerations:

- Steric effects : The indanol scaffold’s rigidity may hinder transmetallation; use bulky ligands (e.g., XPhos) to accelerate oxidative addition .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote debromination. Test mixtures with THF/toluene.

Methodological: What analytical techniques are critical for assessing the purity and stability of this compound under storage conditions?

Answer:

- HPLC-MS : Quantify impurities using a C18 column (e.g., Agilent Zorbax) with a gradient of acetonitrile/water + 0.1% formic acid. Monitor for debromination (loss of m/z 212/214 isotopic pattern) .

- Karl Fischer titration : Measure residual moisture (critical for hygroscopic indanol derivatives).

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; track degradation via ¹H NMR (disappearance of OH proton at δ ~3.5 ppm) .

Advanced: How can computational chemistry predict the biological activity or metabolic pathways of this compound?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4), predicting metabolic sites .

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–80), P-gp substrate potential, and CYP inhibition (e.g., CYP2D6 IC₅₀ ~10 µM) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate frontier molecular orbitals (HOMO/LUMO) with antioxidant potential .

Methodological: What strategies mitigate racemization during functionalization of this compound?

Answer:

- Low-temperature reactions : Perform acylations or sulfonations at –20°C to slow keto-enol tautomerism .

- Protecting groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers before bromine substitution .

- In situ monitoring : Use chiral HPLC (e.g., Chiralcel® OD-H) to detect racemization during reaction optimization .

Contradiction Analysis: Why do enzymatic resolutions of halo-indanols sometimes yield inconsistent ee values, and how can reproducibility be improved?

Answer:

Variability arises from lipase batch differences or solvent traces. Solutions:

- Enzyme pre-treatment : Lyophilize Burkholderia cepacia lipase to remove residual moisture, enhancing activity .

- Solvent purity : Distill MTBE over CaH₂ to eliminate peroxides that deactivate lipases.

- Substrate engineering : Introduce electron-withdrawing groups (e.g., nitro) to increase enantioselectivity .

Advanced: How does the crystal packing of this compound influence its physicochemical properties?

Answer:

X-ray studies of related indanols show hydrogen-bonded dimers via OH···O interactions, increasing melting points (e.g., 51–54°C for carboxylate derivatives) . Bromine’s van der Waals volume disrupts packing, reducing solubility in nonpolar solvents. Predictions via Mercury CSD: lattice energy ≈ –120 kJ/mol, favoring polymorphism under high humidity .

Methodological: What safety protocols are essential when handling this compound in the laboratory?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。